4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Lipophilicity Membrane Permeability Drug-likeness

The target compound, 4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941911-55-3), is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinolin-2-one benzamide class. Its structure integrates an ethoxy-substituted benzamide moiety at the 6-position of a tetrahydroquinoline core bearing an N-isopentyl sidechain.

Molecular Formula C23H28N2O3
Molecular Weight 380.488
CAS No. 941911-55-3
Cat. No. B2983996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS941911-55-3
Molecular FormulaC23H28N2O3
Molecular Weight380.488
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
InChIInChI=1S/C23H28N2O3/c1-4-28-20-9-5-17(6-10-20)23(27)24-19-8-11-21-18(15-19)7-12-22(26)25(21)14-13-16(2)3/h5-6,8-11,15-16H,4,7,12-14H2,1-3H3,(H,24,27)
InChIKeyGINNDECRXAGTST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941911-55-3): Procurement-Grade Physicochemical & Structural Baseline


The target compound, 4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941911-55-3), is a synthetic small molecule belonging to the 1,2,3,4-tetrahydroquinolin-2-one benzamide class. Its structure integrates an ethoxy-substituted benzamide moiety at the 6-position of a tetrahydroquinoline core bearing an N-isopentyl sidechain [1]. The molecular formula is C23H28N2O3, with a molecular weight of approximately 380.5 g/mol and a computed XLogP3-AA of 4.1, indicating moderate lipophilicity [1]. This compound is primarily offered as a research chemical for specialized biochemical or pharmacological investigations and is not currently approved for therapeutic use. Critically, publicly accessible peer-reviewed biological data for this exact molecular entity is extremely limited; the majority of quantitative comparisons must rely on class-level inference or structural analog extrapolation, underscoring the importance of informed procurement decisions.

4-Ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Why In-Class Tetrahydroquinoline Analogs Cannot Be Assumed Interchangeable


Substituting the target compound with an in-class analog—even one that appears superficially similar—presents significant scientific risk for procurement officers and researchers. The tetrahydroquinoline-6-yl benzamide scaffold is a privileged yet highly tunable pharmacophoric framework [1]; minor structural variations, such as removal of the N-isopentyl chain, replacement of the ethoxy substituent with a methoxy group, or switching from a benzamide to a sulfonamide linker, can produce large alterations in lipophilicity (XLogP3-AA difference of >0.5 units), hydrogen-bond donor/acceptor topology, and local steric environment [1][2]. Without direct head-to-head biological data, these physicochemical divergences are the most reliable, quantifiable basis for differentiating the target compound from its nearest neighbors. The subsequent evidence guide therefore focuses on objectively measurable, structure-derived differentiators that inform selection when primary pharmacological screening data is still absent.

4-Ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Head-to-Head & Class-Level Quantitative Differentiation Evidence


Lipophilicity (XLogP3-AA) Superiority Over Des-Isopentyl Analog: A LogP Increase of 2.5 Units

The target compound demonstrates markedly higher computed lipophilicity compared to its des-isopentyl counterpart, 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CID 118906051) [1][2]. The presence of the N-isopentyl chain increases the XLogP3-AA from 1.6 to 4.1, representing a 2.5 log unit gain—typically associated with enhanced passive membrane permeability and potential CNS penetration [1][2]. This quantitative divergence is sufficiently large to predict differential pharmacokinetic behavior in cell-based assays.

Lipophilicity Membrane Permeability Drug-likeness

Topological Polar Surface Area (TPSA) Reduction Relative to Sulfonamide Analog: A 17.6% Decrease in PSA

Replacing the benzamide linker with a sulfonamide group (as in 4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide) increases TPSA from 58.6 Ų to approximately 71 Ų [1][2]. The target compound's lower TPSA falls well within the typical CNS drug-likeness threshold (<90 Ų) and is 12.4 Ų below that of the sulfonamide comparator, suggesting superior passive blood-brain barrier permeability potential [1][2]. For non-CNS programs, this lower TPSA may also reduce transporter-mediated efflux susceptibility.

Polar Surface Area CNS Penetration Oral Bioavailability

Rotatable Bond Count Advantage over Des-Ethoxy Analog: 7 vs. 5 Rotatable Bonds for Enhanced Conformational Sampling

The target compound possesses 7 rotatable bonds per PubChem Cactvs calculation, compared with 5 rotatable bonds for the des-ethoxy analog N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide [1][2]. The two additional bonds arise from the ethoxy substituent on the benzamide ring, providing greater conformational sampling around the benzamide-phenyl plane. This increased flexibility can enable more diverse binding-mode sampling against shallow or flexible protein pockets, while maintaining an acceptable TPSA below problematic thresholds [1][2].

Conformational Flexibility Target Binding Molecular Recognition

Hydrogen Bond Donor/Acceptor Ratio Inferred Selectivity Advantage over Methoxy Analog

The ethoxy oxygen of the target compound provides an additional hydrogen bond acceptor (HBA) site compared to a methoxy (total HBA = 3 vs. 2 for the methoxy analog 4-methoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide) while maintaining the same hydrogen bond donor count (HBD = 1) [1][2]. This modified HBD/HBA ratio (1:3 vs. 1:2) can subtly shift kinase selectivity profiles by differentially engaging the hinge region or gatekeeper residues in ATP-binding pockets, a phenomenon documented in tetrahydroquinoline-based kinase inhibitors [3]. Though this is a class-level inference lacking direct selectivity data for the target compound, it provides a rational physicochemical basis for preferring the ethoxy-substituted scaffold when broad-spectrum kinome engagement is undesirable.

Hydrogen Bonding Selectivity Kinase Profiling

Molecular Weight Tier Differentiation: 380 Da vs. >430 Da for Sulfonamide Analogs—A Fragment-Size Advantage

The target compound's molecular weight of 380.5 Da is significantly lower than the 434.5 Da of the sulfonamide scaffold comparator 4-ethoxy-3-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide [1][2]. This 54 Da difference places the target compound within the conventional 'lead-like' chemical space (MW < 460 Da rule-of-thumb) while the sulfonamide increasingly encroaches on 'drug-like' upper limits (MW > 400 Da). For early-stage screening, the lower molecular weight typically correlates with better ligand efficiency when normalized by heavy atom count [1][2].

Molecular Weight Lead-likeness Fragment-based screening

4-Ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Evidence-Linked Procurement & Screening Application Scenarios


CNS-Targeted Kinase Drug Discovery Screening

The combination of an XLogP3-AA of 4.1 and a low TPSA of 58.6 Ų (well below the 90 Ų CNS-cutoff) [1][2] makes this compound a rational selection for CNS-permeable kinase inhibitor panels. In contrast to the more polar sulfonamide analog with a TPSA ~71 Ų, this benzamide is predicted to exhibit superior passive blood-brain barrier penetration [1][2][3]. Research groups prioritizing neuroinflammatory or neurodegenerative kinase targets should prefer this scaffold over the sulfonamide class when membrane transit is a key selection criterion.

Lead-Like Compound Library Procurement for Hit Identification

With a molecular weight of 380.5 Da and 7 rotatable bonds, this compound fits optimal lead-like chemical space [1][4][7]. Organizations building diverse screening libraries for biochemical or cellular assays should select this compound over the heavier sulfonamide analog (~434 Da) or the rigid des-ethoxy analog (5 rotatable bonds) [1][4]. The lower molecular weight provides better ligand efficiency and more synthetic expansion vectors, while the additional rotatable bonds allow for better conformational sampling in biophysical binding assays [1].

Pharmacophore-Based Virtual Screening and Docking Studies for ULK1-like Kinase Targets

Related tetrahydroquinoline derivatives have demonstrated low-nanomolar ULK1 kinase inhibition (IC50 < 200 nM) [6][8]. While direct activity data for the target compound is absent, the scaffold's physicochemical fingerprint—particularly the HBA count of 3 and ethoxy-substituted benzamide motif—mirrors key pharmacophore elements of known ULK1 inhibitors [6]. Computational chemists designing docking campaigns against ULK1 or related serine/threonine kinases should include this compound as a core for virtual library enumeration, given its balanced properties and similarity to patent-exemplified active scaffolds [6][8].

Comparative Physicochemical Profiling for Structure-Activity Relationship (SAR) Studies

The compound's well-defined structural modifications—ethoxy vs. methoxy, isopentyl vs. des-isopentyl, benzamide vs. sulfonamide—provide a ready-made, quantifiable SAR matrix [1][2][5]. Research teams investigating the contributions of lipophilicity, TPSA, and HBA to target engagement can procure the target compound alongside its immediate analogs to generate internally consistent structure-property relationship data, anchoring their SAR exploration in experimentally accessible physicochemical space rather than purely computational predictions [1].

Quote Request

Request a Quote for 4-ethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.